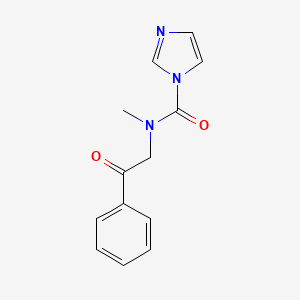
N-Acetyl-D-alanyl-4-amino-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-alanyl-4-amino-L-phenylalanine is a synthetic peptide compound that combines the properties of N-acetyl-D-alanine and 4-amino-L-phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanyl-4-amino-L-phenylalanine typically involves the coupling of N-acetyl-D-alanine with 4-amino-L-phenylalanine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-alanyl-4-amino-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and acetyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitroso derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-alanyl-4-amino-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.
Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Acetyl-D-alanyl-4-amino-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Acetyl-D-alanine: A derivative of D-alanine, used in various biochemical studies.
N-Acetyl-L-tyrosine: An acetylated form of L-tyrosine, used in protein and peptide research.
Uniqueness
N-Acetyl-D-alanyl-4-amino-L-phenylalanine is unique due to its combination of D-alanine and L-phenylalanine, which provides distinct stereochemical properties and potential biological activities. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
61487-56-7 |
|---|---|
Molekularformel |
C14H19N3O4 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-3-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-8(16-9(2)18)13(19)17-12(14(20)21)7-10-3-5-11(15)6-4-10/h3-6,8,12H,7,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/t8-,12+/m1/s1 |
InChI-Schlüssel |
WYVJNVJULGKIMH-PELKAZGASA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)N)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


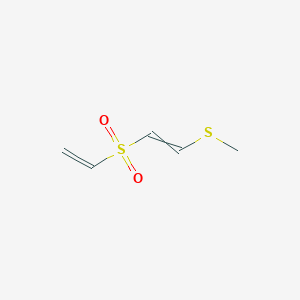
![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
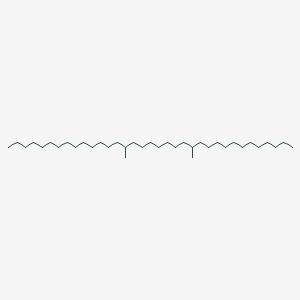
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
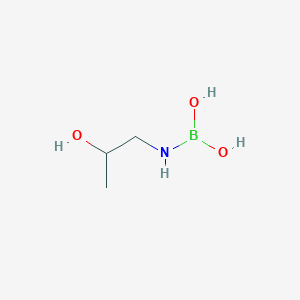
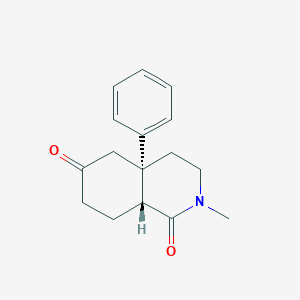
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
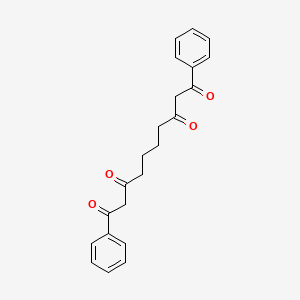
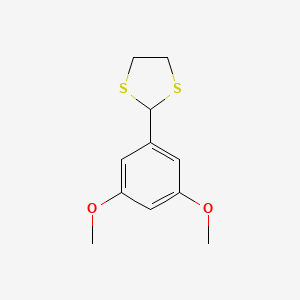
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

